molecular formula C16H15F3N4O5S B10951691 methyl 2-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B10951691
M. Wt: 432.4 g/mol
InChI Key: APAZAVKCCURGDP-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a long name, but let’s break it down. It contains a pyrazole ring, a thiophene ring, and a carboxylate group.
  • The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms. It often exhibits interesting biological activities.
  • The thiophene ring is a five-membered heterocycle containing sulfur. It’s commonly found in pharmaceuticals and agrochemicals.
  • The carboxylate group is a functional group consisting of a carbonyl (C=O) and an oxygen atom (O) bonded to a carbon ©. It imparts acidity and solubility.
  • Overall, this compound combines diverse structural features, suggesting potential versatility.
  • Preparation Methods

      Synthetic Routes: One possible synthetic route involves the Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction.

      Reaction Conditions: The reaction typically occurs under mild conditions using a palladium catalyst. The boron reagent (e.g., boronic acid or boronate ester) reacts with an aryl halide (e.g., bromide or chloride) to form the desired product.

      Industrial Production: While I don’t have specific industrial methods for this compound, academic research provides insights into its synthesis.

  • Chemical Reactions Analysis

      Reactivity: This compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Boron-based reagents (as mentioned earlier), strong acids, and reducing agents.

      Major Products: Depending on the reaction conditions, it could yield derivatives with modified functional groups or side chains.

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, designing analogs, and exploring new synthetic routes.

      Biology: Assessing its potential as a bioactive compound (e.g., enzyme inhibitors, receptor modulators).

      Medicine: Evaluating its pharmacological properties (e.g., anti-inflammatory, antitumor, or antimicrobial effects).

      Industry: Exploring applications in materials science (e.g., organic electronics, polymers).

  • Mechanism of Action

    • Unfortunately, specific information about its mechanism of action isn’t readily available. Further research would be needed to elucidate this aspect.
    • understanding its molecular targets (e.g., specific enzymes or receptors) and associated pathways would be crucial.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features (e.g., the combination of pyrazole, thiophene, and carboxylate).

      Similar Compounds: While I don’t have a direct list, related compounds might include other pyrazole derivatives, thiophenes, and carboxylates.

    Remember that this compound’s complexity offers exciting avenues for exploration in both research and practical applications.

    Properties

    Molecular Formula

    C16H15F3N4O5S

    Molecular Weight

    432.4 g/mol

    IUPAC Name

    methyl 2-[[2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

    InChI

    InChI=1S/C16H15F3N4O5S/c1-7-12(23(26)27)13(16(17,18)19)21-22(7)6-10(24)20-14-11(15(25)28-2)8-4-3-5-9(8)29-14/h3-6H2,1-2H3,(H,20,24)

    InChI Key

    APAZAVKCCURGDP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)C(F)(F)F)[N+](=O)[O-]

    Origin of Product

    United States

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